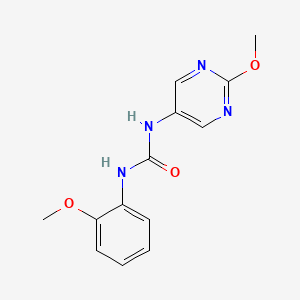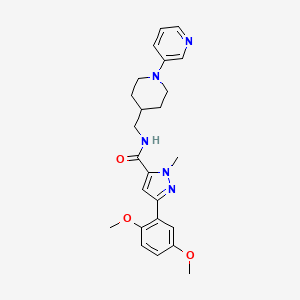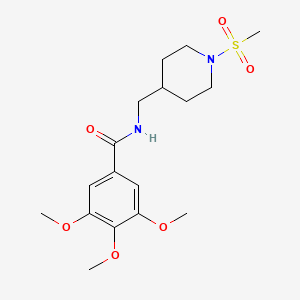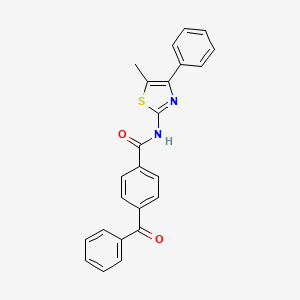
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide is a chemical compound that belongs to the class of acetamides. It is also known as CRL-40028 and is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. The FAAH enzyme plays a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes in the body. Inhibition of FAAH by CRL-40028 leads to an increase in the levels of endocannabinoids, which can have therapeutic implications in various diseases.
作用机制
The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide involves the inhibition of FAAH enzyme, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and regulate various physiological processes. Inhibition of FAAH by CRL-40028 leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide are primarily due to the increase in the levels of endocannabinoids. Endocannabinoids are involved in the regulation of pain, inflammation, mood, appetite, and memory. The compound has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models. Additionally, CRL-40028 has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
The advantages of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide in lab experiments are its potency and selectivity for FAAH enzyme. The compound has been extensively studied and has shown promising results in preclinical models of various diseases. However, the limitations of using CRL-40028 in lab experiments include its low solubility in water, which can make it challenging to administer in vivo. Additionally, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for research on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide. One area of research is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Additionally, the therapeutic potential of CRL-40028 in various diseases, such as neuropathic pain, arthritis, anxiety, and depression, needs to be further explored in clinical trials. Another area of research is the investigation of the role of endocannabinoids in the regulation of the immune system and the potential use of FAAH inhibitors in the treatment of autoimmune diseases. Finally, the use of CRL-40028 in combination with other drugs, such as opioids, may have synergistic effects and could be a promising approach for the treatment of pain and addiction.
合成方法
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 3,4-dimethoxybenzaldehyde with 2-methylpropan-1-ol in the presence of an acid catalyst to form the corresponding acetal. The acetal is then reacted with chloroacetyl chloride to form the chloroacetate intermediate. Finally, the chloroacetate intermediate is reacted with the amine derivative to form 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide.
科学研究应用
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of FAAH by CRL-40028 leads to an increase in the levels of endocannabinoids, which can have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. The compound has been shown to be effective in preclinical models of neuropathic pain, arthritis, anxiety, and depression. Additionally, CRL-40028 has been studied for its potential use in the treatment of drug addiction, as endocannabinoids play a role in the reward system of the brain.
属性
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-10(2)9-16(14(17)8-15)11-5-6-12(18-3)13(7-11)19-4/h5-7,10H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRDOYLBHLWTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC(=C(C=C1)OC)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416986 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one](/img/structure/B2872797.png)


![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B2872804.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2872806.png)

![6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2872808.png)
![2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2872809.png)


![7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2872817.png)